N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a synthetic compound known for its diverse chemical properties and significant applications in various fields including chemistry, biology, medicine, and industry. The compound consists of a complex structure involving fluoro, methyl, and thiadiazole groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide typically involves a multi-step process:
Formation of Thiadiazole Ring: : The initial step involves the construction of the thiadiazole ring through the reaction of 2,4-difluoronitrobenzene with thiosemicarbazide under acidic conditions to yield 6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Introduction of the Methyl Group: : The next step introduces the methyl group via alkylation using a suitable methylating agent such as methyl iodide in the presence of a strong base.
Attachment of the Ethyl Chain: : The ethyl group is attached through a nucleophilic substitution reaction involving ethylamine and the intermediate compound formed in the previous step.
Acetylation: : The final step is acetylation, where the compound undergoes reaction with acetic anhydride to form the acetamide group.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions, choice of solvents, and catalysts are crucial to ensure high yield and purity. The process often involves:
Continuous flow reactors to enhance reaction efficiency and safety.
High-performance liquid chromatography (HPLC) for purification.
Use of eco-friendly solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, especially at the fluoro position, with reagents like sodium methoxide replacing the fluoro group with a methoxy group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Sodium methoxide, potassium tert-butoxide.
Major Products
Depending on the reaction, the major products include oxidized derivatives, reduced forms of the original compound, and substituted analogs with altered functional groups.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide has significant scientific research applications:
Chemistry: : Utilized as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: : Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Applied in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through a specific mechanism:
Molecular Targets: : It targets various cellular proteins and enzymes, potentially disrupting their normal function.
Pathways Involved: : It interferes with cellular signaling pathways, leading to altered cell behavior, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide can be compared with similar thiadiazole compounds:
6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole: : Lacks the ethyl chain and acetamide group, leading to different reactivity.
2,2-dioxidobenzo[c][1,2,5]thiadiazole: : Absence of the fluoro and methyl groups alters its chemical properties and applications.
3-methyl-1,2,5-thiadiazole derivatives: : Similar core structure but varies in substituents, resulting in different biological activities.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O3S/c1-8(16)13-5-6-15-11-7-9(12)3-4-10(11)14(2)19(15,17)18/h3-4,7H,5-6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJEZMREZZWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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